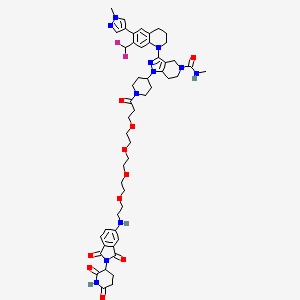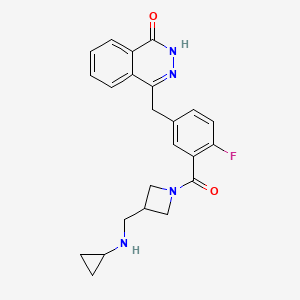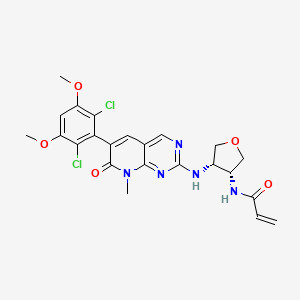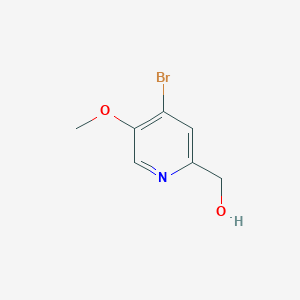
CID 154690309
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dCBP-1 is a heterobifunctional degrader designed to target and degrade the enhancer lysine acetyltransferases CREB-binding protein (CBP) and p300. These proteins are critical for establishing and activating enhancer-mediated transcription, which is essential for gene expression programs through lysine acetylation of chromatin and transcriptional regulators .
Métodos De Preparación
dCBP-1 is synthesized using a structure-based design approach. The synthetic route involves the use of a Cereblon ligand to create a potent and selective degrader of p300 and CBP. The preparation involves the formation of a ternary complex with the E3 ubiquitin ligase Cereblon, which facilitates the degradation of p300 and CBP .
Análisis De Reacciones Químicas
dCBP-1 undergoes selective degradation reactions targeting p300 and CBP. The compound is exceptionally potent at inducing the degradation of these proteins in multiple myeloma cells. The degradation process involves the formation of a ternary complex with Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP . Common reagents used in these reactions include the Cereblon ligand and various solvents for dissolving the compound . The major products formed from these reactions are the degraded fragments of p300 and CBP proteins .
Aplicaciones Científicas De Investigación
dCBP-1 has significant applications in scientific research, particularly in the fields of cancer biology and epigenetics. It is used as a tool to study the role of p300 and CBP in gene expression and enhancer activity. The compound has shown exceptional potency in killing multiple myeloma cells by degrading p300 and CBP, which are critical for the expression of oncogenes such as MYC . Additionally, dCBP-1 is used to dissect the mechanisms by which p300 and CBP coordinate enhancer activity in both normal and diseased cells .
Mecanismo De Acción
The mechanism of action of dCBP-1 involves the selective degradation of p300 and CBP through the formation of a ternary complex with the E3 ubiquitin ligase Cereblon. This complex facilitates the ubiquitination and subsequent proteasomal degradation of p300 and CBP, leading to the ablation of their enhancer activity . The molecular targets of dCBP-1 are the p300 and CBP proteins, and the pathways involved include the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
dCBP-1 is unique in its ability to selectively degrade both p300 and CBP, making it a valuable tool for studying the role of these proteins in gene expression and enhancer activity. Similar compounds include other PROTAC (proteolysis-targeting chimeras) degraders that target different proteins, such as BCR-ABL and SMARCA2/4 . dCBP-1 stands out due to its exceptional potency and selectivity for p300 and CBP, as well as its ability to effectively kill multiple myeloma cells .
Propiedades
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVRLRGBSSFKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63F2N11O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-chloro-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B8180412.png)








![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)
![(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid](/img/structure/B8180475.png)

![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)
